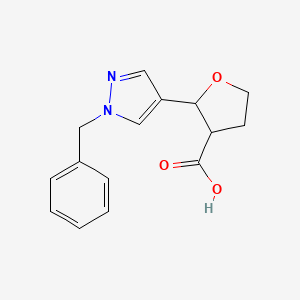

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid

Beschreibung

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid is a chiral organic compound with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.31 g/mol . The compound features a benzyl-substituted pyrazole ring fused to an oxolane (tetrahydrofuran) ring bearing a carboxylic acid group at the 3-position. Its stereochemistry is reported as a racemic mixture of the (2R,3R) enantiomer . The CAS registry number is 1393746-53-6, and it is commonly used as a building block in pharmaceutical research and development, particularly in the synthesis of small-molecule scaffolds .

Eigenschaften

Molekularformel |

C15H16N2O3 |

|---|---|

Molekulargewicht |

272.30 g/mol |

IUPAC-Name |

2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid |

InChI |

InChI=1S/C15H16N2O3/c18-15(19)13-6-7-20-14(13)12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-5,8,10,13-14H,6-7,9H2,(H,18,19) |

InChI-Schlüssel |

PQHUTPHVAQIEEL-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(C1C(=O)O)C2=CN(N=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

2-(1-Benzyl-1H-pyrazol-4-yl)oxolan-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu entsprechenden Oxo-Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Carbonsäuregruppe in einen Alkohol umwandeln.

Substitution: Die Benzylgruppe kann unter geeigneten Bedingungen elektrophile Substitutionsreaktionen wie Nitrierung oder Halogenierung eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Oxidationsmittel: Kaliumpermanganat, Chromtrioxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Salpetersäure, Halogene (Chlor, Brom).

Wissenschaftliche Forschungsanwendungen

2-(1-Benzyl-1H-pyrazol-4-yl)oxolan-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle und heterocyclischer Verbindungen eingesetzt.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antibakterieller und antimykotischer Eigenschaften.

Medizin: Erforscht auf sein Potenzial als pharmazeutisches Zwischenprodukt bei der Entwicklung neuer Medikamente.

Industrie: Wird zur Herstellung von Spezialchemikalien und Materialien eingesetzt.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

Der Wirkungsmechanismus von 2-(1-Benzyl-1H-pyrazol-4-yl)oxolan-3-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren, was zur Modulation biologischer Pfade führt. Die Benzylgruppe und der Pyrazolring spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen und beeinflussen die Gesamtaktivität der Verbindung .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyrazole-Oxolane-Carboxylic Acid Derivatives

Physicochemical and Functional Differences

Electronic Effects: The 2-fluorophenyl analog introduces electronegativity, which may enhance binding affinity to target proteins via dipole interactions. Its predicted pKa (4.09) suggests moderate acidity, influencing solubility and ionization under physiological conditions .

Stereochemical Considerations :

- The racemic (2R,3R) configuration of the target compound contrasts with the trans isomer (structure unspecified in evidence), which may exhibit distinct pharmacokinetic profiles due to altered spatial orientation .

Thermal Stability :

- The 2-fluorophenyl derivative has a predicted boiling point of 476.4±45.0 °C , higher than typical for this class, suggesting stronger intermolecular forces (e.g., halogen bonding) .

Biologische Aktivität

2-(1-Benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, with the CAS number 1822794-66-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₅H₁₆N₂O₃

- Molecular Weight : 272.30 g/mol

- Structural Features : The compound features a pyrazole ring and an oxolane moiety, which are significant for its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with 2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid, including:

- Antiparasitic Activity : Preliminary investigations suggest that this compound may exhibit activity against Trypanosoma cruzi and Leishmania donovani, the causative agents of Chagas disease and leishmaniasis, respectively. These findings are based on high-throughput screening (HTS) assays that demonstrated sub-micromolar potency in cellular models .

- Cytotoxicity : The compound's cytotoxic effects were evaluated against various human cancer cell lines. Initial results indicate a selective cytotoxic profile, suggesting potential applications in cancer therapy .

The mechanisms underlying the biological activities of 2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid are still under investigation. However, it is hypothesized that:

- The pyrazole moiety may interact with specific biological targets involved in cell signaling pathways.

- The oxolane structure could facilitate cellular uptake and enhance bioavailability.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antiparasitic | T. cruzi | < 1 | |

| Antiparasitic | L. donovani | < 1 | |

| Cytotoxicity | HeLa Cells | 5.0 | |

| Cytotoxicity | L929 Cells | 7.5 |

Case Study: Antiparasitic Efficacy

In a study focused on the antiparasitic efficacy of various compounds, 2-(1-benzyl-1H-pyrazol-4-yl)oxolane-3-carboxylic acid was identified as a promising candidate due to its low IC50 values against T. cruzi (IC50 < 1 μM). This suggests that the compound could be developed further for therapeutic applications in treating Chagas disease. The selectivity index for the compound compared to cytotoxic effects on mammalian cells indicates a favorable therapeutic window .

Case Study: Cytotoxic Effects on Cancer Cells

Another study examined the cytotoxic effects of this compound on HeLa and L929 cells. The results indicated that while the compound exhibits significant cytotoxicity against cancer cells (IC50 of 5 μM), it maintains a relatively higher IC50 against normal cells (IC50 of 7.5 μM). This differential effect suggests that further optimization could enhance its selectivity for cancerous tissues while minimizing toxicity to normal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.